(2E)-N-benzyl-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Incorporation of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced via a halogen exchange reaction.
Addition of the Dioxidotetrahydrothiophenyl Group: This could be achieved through a nucleophilic substitution reaction involving a thiol derivative.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the amide moiety.
Substitution: The benzyl and chlorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-benzyl-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it might interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions. Its complex structure could impart unique properties to materials or facilitate specific chemical transformations.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Modulation of Protein Function: The compound might affect protein function through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-3-(2-chlorophenyl)prop-2-enamide: Lacks the dioxidotetrahydrothiophenyl group.
(2E)-N-benzyl-3-(2-chlorophenyl)-N-(tetrahydrothiophen-3-yl)prop-2-enamide: Lacks the dioxido functionality.
(2E)-N-benzyl-3-phenyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide: Lacks the chloro substituent on the phenyl ring.
Uniqueness
The uniqueness of (2E)-N-benzyl-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide lies in its combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H20ClNO3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
(E)-N-benzyl-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C20H20ClNO3S/c21-19-9-5-4-8-17(19)10-11-20(23)22(14-16-6-2-1-3-7-16)18-12-13-26(24,25)15-18/h1-11,18H,12-15H2/b11-10+ |
InChI Key |
GYCFLJZMFDJMGS-ZHACJKMWSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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